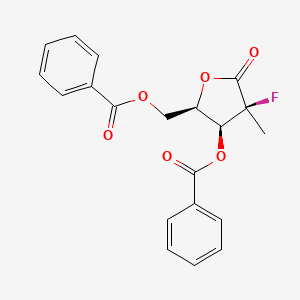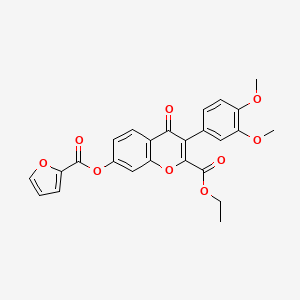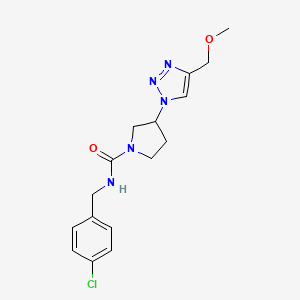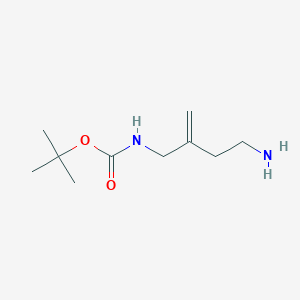
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide, also known as CMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMBS is a benzoxazole derivative that has been studied for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is not fully understood. However, it is believed that N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide may also inhibit the activity of enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can inhibit the growth of tumors in mice. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments is its potential as an anti-tumor agent. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been shown to inhibit the growth of various cancer cells in vitro and in vivo. Another advantage of using N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments is its potential as a building block for the synthesis of novel materials. However, one limitation of using N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments is its low yield in the synthesis process. The overall yield of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide synthesis is around 50%.
Orientations Futures
There are several future directions for the study of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide. One direction is to further investigate its potential as an anti-tumor agent. More studies are needed to determine the optimal dosage and administration of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide for cancer treatment. Another direction is to explore its potential as a building block for the synthesis of novel materials. N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can be modified to create various derivatives that may have different properties. Additionally, more studies are needed to determine the environmental impact of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide and its potential as a pollutant. Overall, the study of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has the potential to lead to new discoveries in various fields.
Méthodes De Synthèse
The synthesis of N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 3-methyl-1-butene with cyanogen bromide to form 3-cyanomethyl-2-methylpropionitrile. The second step involves the reaction of 3-cyanomethyl-2-methylpropionitrile with 2-mercaptobenzoxazole to form N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied as a potential anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied as a potential building block for the synthesis of novel materials. In environmental science, N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been studied as a potential pollutant that can be removed from water using various methods.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8(2)5-10(7-15)16-13(18)9-3-4-11-12(6-9)19-14(20)17-11/h3-4,6,8,10H,5H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUGALKUEHKOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC2=C(C=C1)NC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2642264.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)




![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)